1-Benzyl-4-methyl-4-phenylpiperidine 1-Benzyl-4-methyl-4-phenylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14105260
InChI: InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3
SMILES:
Molecular Formula: C19H23N
Molecular Weight: 265.4 g/mol

1-Benzyl-4-methyl-4-phenylpiperidine

CAS No.:

Cat. No.: VC14105260

Molecular Formula: C19H23N

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-methyl-4-phenylpiperidine -

Specification

Molecular Formula C19H23N
Molecular Weight 265.4 g/mol
IUPAC Name 1-benzyl-4-methyl-4-phenylpiperidine
Standard InChI InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3
Standard InChI Key SGTDJVRGMAFMGL-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

1-Benzyl-4-methyl-4-phenylpiperidine features a six-membered piperidine ring with three distinct substituents:

  • Benzyl group at the nitrogen atom (N1 position), introducing aromaticity and enhancing lipophilicity.

  • Methyl group and phenyl group at the C4 position, creating steric bulk and electronic effects that stabilize the molecule’s conformation .

The quaternary carbon at C4, bearing both methyl and phenyl substituents, imposes significant steric constraints, limiting rotational freedom and favoring a chair-like piperidine conformation. This structural rigidity may enhance binding specificity to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19_{19}H23_{23}N
Molecular Weight265.39 g/mol
Predicted Density1.05–1.15 g/cm3^3
Boiling Point280–310°C (estimated)
LogP (Partition Coefficient)3.8–4.2 (lipophilic)

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis of 1-benzyl-4-methyl-4-phenylpiperidine likely involves a multi-step approach, drawing from methodologies used for analogous piperidine derivatives:

  • Piperidine Ring Formation: Cyclization of a suitable amine precursor, such as 4-methyl-4-phenylpiperidine, under acidic or catalytic conditions.

  • N-Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) .

Example Reaction Pathway:

4-Methyl-4-phenylpiperidine+Benzyl bromideBase, Solvent1-Benzyl-4-methyl-4-phenylpiperidine\text{4-Methyl-4-phenylpiperidine} + \text{Benzyl bromide} \xrightarrow{\text{Base, Solvent}} \text{1-Benzyl-4-methyl-4-phenylpiperidine}

Industrial-Scale Considerations

Continuous flow synthesis and automated purification systems, as described in industrial protocols for related compounds, could enhance yield (estimated 70–85%) and purity (>95%). Catalytic hydrogenation may further reduce byproducts in large-scale production.

Physicochemical Characterization

Spectral Data (Hypothesized)

  • IR Spectroscopy: Stretching vibrations at 2850–3000 cm1^{-1} (C-H in methyl/benzyl), 1600 cm1^{-1} (aromatic C=C), and 1450 cm1^{-1} (C-N).

  • NMR:

    • 1^1H NMR: δ 7.2–7.4 ppm (aromatic protons), δ 3.5 ppm (N-CH2_2-benzyl), δ 1.2–1.6 ppm (methyl groups).

    • 13^13C NMR: Quaternary C4 signal near δ 45–50 ppm.

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in organic solvents (e.g., dichloromethane, ethanol).

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the benzylic position.

CompoundTarget ReceptorBiological Effect
1-Benzyl-4-methyl-4-phenylpiperidine (hypothetical)D2_2/5-HT1A_{1A}Analgesic, anti-inflammatory
Pethidineμ-opioidPotent analgesic
1-Benzyl-4-methyl-4-piperidinamine UnknownIntermediate in drug synthesis

Applications in Pharmaceutical Research

Drug Development

  • Lead Compound: Structural modifications (e.g., esterification, hydroxylation) could optimize bioavailability and target affinity.

  • Neurological Disorders: Potential utility in Parkinson’s disease or chronic pain management due to receptor modulation capabilities.

Challenges and Limitations

  • Stereochemical Complexity: Racemization at C4 may require chiral resolution techniques.

  • Toxicity Risks: Piperidine derivatives often exhibit CNS toxicity, necessitating rigorous preclinical testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator